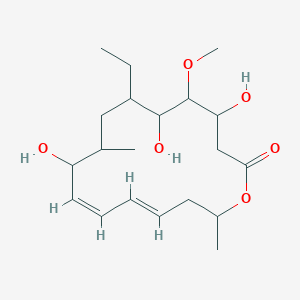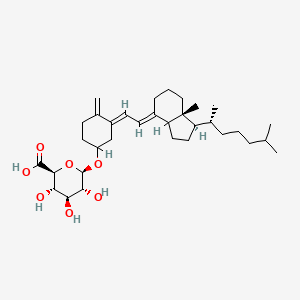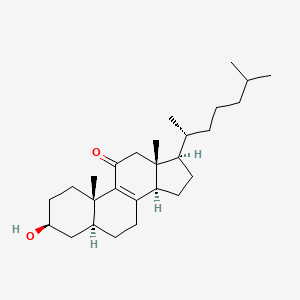
ベンゼンセレンオール
概要
説明
Benzeneselenol is an aryl selenol. Diphenyl diselenide-promoted radical addition of benzeneselenol to inactivated acetylenes upon irradiation through Pyrex with a tungsten lamp has been reported. Catalysis of stannane-mediated radical chain reactions by benzeneselenol, generated in situ by reduction of diphenyl diselenide with tributyltin hydride, has been reported.
科学的研究の応用
有機合成試薬
ベンゼンセレンオールは有機合成における試薬です . この試薬は、そのユニークな性質により様々な有機化合物の合成において頻繁に用いられています。 フェノールのセレン類似体です .
モノセレン置換1,3-ジエンの合成
ベンゼンセレンオールは、モノセレン置換1,3-ジエンの合成における出発試薬として使用できます . これらの化合物は、有機化学の分野で様々な用途を持っています。
カチオン性カルコゲノラト架橋ジルテニウム錯体の合成
ベンゼンセレンオールは、カチオン性カルコゲノラト架橋ジルテニウム錯体の合成に使用できます . これらの錯体は、触媒や材料科学において潜在的な用途を持っています。
作用機序
Target of Action
Benzeneselenol, also known as Phenylselenol, is an organoselenium compound It’s known to be a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.
Mode of Action
The mode of action of Benzeneselenol involves its interaction with other molecules in a chemical reaction. For instance, in the addition reaction mechanism of Benzeneselenol to ethynylbenzene, the benzeneseleno radical adds to ethynylbenzene . This reaction is used as a model for the addition polymerization of 1,4-benzenediselenol to 1,4-diethynylbenzene .
Biochemical Pathways
It’s known that organoselenium compounds, including benzeneselenol, are prevalent in pharmaceutical libraries , suggesting they may interact with various biochemical pathways depending on the specific context.
Pharmacokinetics
Its physical and chemical properties, such as its boiling point and solubility in most organic solvents , may influence its bioavailability.
Result of Action
The molecular and cellular effects of Benzeneselenol’s action depend on the specific reaction context. For example, in the addition reaction with ethynylbenzene, the result is the formation of an adduct of the anti-Markownikoff’s structure .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are the liver .
生化学分析
Biochemical Properties
Benzeneselenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with thioredoxin reductase, an enzyme involved in cellular redox homeostasis. Benzeneselenol can inhibit thioredoxin reductase, leading to alterations in the redox state of the cell. Additionally, benzeneselenol interacts with glutathione peroxidase, another enzyme crucial for protecting cells from oxidative damage .
Cellular Effects
Benzeneselenol has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, benzeneselenol can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway. This compound also affects gene expression by altering the transcriptional activity of genes involved in antioxidant defense and apoptosis .
Molecular Mechanism
The molecular mechanism of benzeneselenol involves its interaction with biomolecules through binding interactions and enzyme inhibition. Benzeneselenol can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with thioredoxin reductase results in the inhibition of the enzyme’s activity, thereby disrupting the cellular redox balance. Additionally, benzeneselenol can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzeneselenol change over time due to its stability and degradation. Benzeneselenol is known to be easily oxidized by air, leading to the formation of diphenyl diselenide. This degradation product can further influence cellular function. Long-term studies have shown that benzeneselenol can cause sustained oxidative stress and cellular damage, highlighting the importance of its stability in experimental settings .
Dosage Effects in Animal Models
The effects of benzeneselenol vary with different dosages in animal models. At low doses, benzeneselenol can exhibit beneficial antioxidant properties by enhancing the activity of antioxidant enzymes. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity and neurotoxicity. These threshold effects are crucial for determining the safe and effective use of benzeneselenol in therapeutic applications .
Metabolic Pathways
Benzeneselenol is involved in several metabolic pathways, including those related to selenium metabolism. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, influencing the metabolic flux and levels of metabolites. The compound’s metabolism also involves its conversion to diphenyl diselenide, which can further participate in redox reactions within the cell .
Transport and Distribution
Within cells and tissues, benzeneselenol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, benzeneselenol can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
Benzeneselenol’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in redox regulation. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
特性
InChI |
InChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBHROUQJYHSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275709 | |
| Record name | Benzeneselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-96-5 | |
| Record name | Benzeneselenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneselenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylselenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzeneselenol?
A1: Benzeneselenol has the molecular formula C6H6Se and a molecular weight of 157.06 g/mol.
Q2: What spectroscopic data is available for benzeneselenol?
A2: Various spectroscopic techniques have been employed to characterize benzeneselenol. [17893-46-8] IR [, ], 1H NMR [, ], and 13C NMR [] spectra have been reported for this compound.
Q3: What is the pKa of benzeneselenol?
A3: The pKa of benzeneselenol has been calculated to be 3.75 (at 25°C), indicating its acidic nature. []
Q4: How does benzeneselenol react with α,β-unsaturated carbonyl compounds?
A4: In the presence of oxygen, benzeneselenol participates in a unique reduction reaction with α,β-unsaturated carbonyl compounds. This oxygen-induced reduction targets the carbon-carbon double bond, yielding the corresponding saturated compounds. The proposed mechanism suggests a radical chain pathway initiated by oxygen, involving an SH2 reaction between a phenylseleno radical and a 1,2-adduct of benzeneselenol with the carbonyl group. []
Q5: Can benzeneselenol be used for hydrostannylation reactions?
A5: Yes, benzeneselenol can act as a polarity-reversal catalyst in hydrostannylation reactions, significantly enhancing the yield when electron-rich olefins are involved. For instance, adding diphenyl diselenide (which generates benzeneselenol in situ) to a reaction of α-{[(tert-butyl)dimethylsilyl]oxy}styrene with triphenylstannane drastically improves the yield of {2-{[(tert-butyl)dimethylsilyl]oxy}-2-phenylethyl}triphenylstannane. This catalytic activity is attributed to the accelerated H-atom transfer facilitated by benzeneselenol. []
Q6: Can benzeneselenol be used in peptide identification?
A7: Yes, benzeneselenol plays a crucial role in a cysteine-selective peptide identification strategy. A tagging method utilizes N-(phenylseleno)phthalimide (NPSP) to introduce a cleavable S-Se bond into peptides. Upon 266 nm ultraviolet photodissociation (UVPD), this bond selectively breaks, releasing a characteristic benzeneselenol moiety. This strategy facilitates the identification of cysteine-containing peptides within complex mixtures. []
Q7: Have computational methods been used to study benzeneselenol?
A8: Yes, computational chemistry has been extensively employed to investigate the properties of benzeneselenol and its derivatives. Density functional theory (DFT) calculations have been particularly useful in exploring the energetics of radical adduct formation, [] bond dissociation enthalpies, [, , ] and substituent effects on reactivity. [, ]
Q8: How do substituents impact the reactivity of benzeneselenol derivatives?
A9: Substituents significantly influence the reactivity of benzeneselenol derivatives, impacting their antioxidant activities and reaction rates. Electron-withdrawing groups generally enhance reactivity towards radical species. Studies on para-substituted benzeneselenols show a correlation between Hammett constants and Se-H bond dissociation enthalpies, with electron-withdrawing groups leading to weaker Se-H bonds. [] This trend is also observed in the rate of hydrogen atom abstraction by substituted phenyl radicals, where electron-withdrawing groups increase the reaction rate. []
Q9: Are there QSAR models for benzeneselenol derivatives?
A10: While specific QSAR models for benzeneselenol derivatives are not extensively reported in the provided research, the observed correlations between Hammett constants and reactivity parameters (like bond dissociation enthalpies and reaction rates) [, ] suggest the potential for developing such models. These models could prove valuable for predicting the activity and properties of novel benzeneselenol derivatives.
Q10: What are the safety considerations for handling benzeneselenol?
A11: Benzeneselenol should always be handled with caution in a well-ventilated area (fume hood) due to the potential toxicity of organoselenium compounds. [, , ] While pure benzeneselenol has a less pungent odor, it can degrade over time, forming diphenyl diselenide, which has a stronger, unpleasant smell. [] Proper storage under inert atmosphere and low temperatures is crucial to prevent oxidation and degradation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


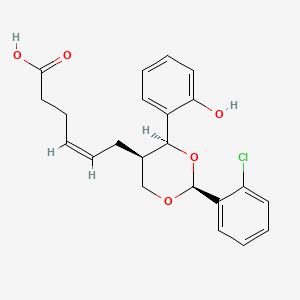
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
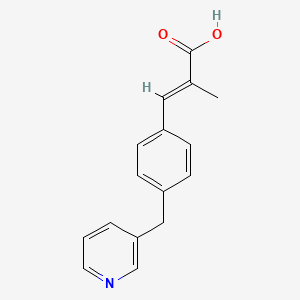
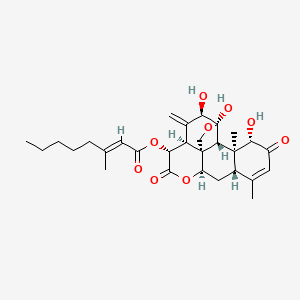
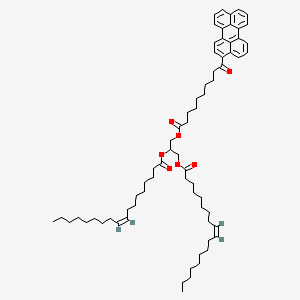
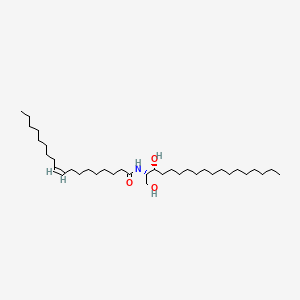
![[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1242673.png)

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)
